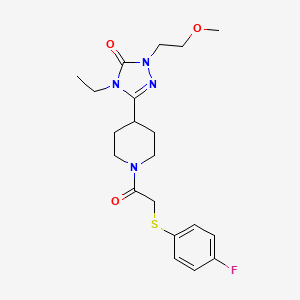

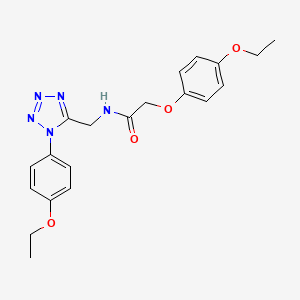

4-ethyl-3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-4-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-ethyl-3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-4-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one" is a chemical entity that appears to be a derivative of 1,2,4-triazole. This class of compounds is known for its diverse range of biological activities, including antimicrobial properties. The structure suggests the presence of a piperidine moiety, a fluorophenyl group, and a triazole core, which are often seen in pharmacologically active molecules.

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives has been described in the literature. For instance, the synthesis of various 1,2,4-triazole derivatives was achieved by reacting ester ethoxycarbonylhydrazones with primary amines . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic routes may be applicable, involving the construction of the triazole ring followed by subsequent functionalization with the appropriate substituents.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of a triazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms. The specific substituents on the triazole ring, such as the ethyl and methoxyethyl groups, as well as the piperidine ring with a fluorophenylthio moiety, would influence the overall geometry and electronic distribution of the molecule. These structural features are crucial for the interaction of the compound with biological targets.

Chemical Reactions Analysis

The reactivity of 1,2,4-triazole derivatives can be influenced by the substituents attached to the triazole core. The presence of a piperidine ring and a fluorophenyl group suggests potential for interactions with biological macromolecules, possibly through hydrogen bonding or hydrophobic interactions. The thioacetyl group could also undergo nucleophilic substitution reactions, which might be relevant in the context of biological activity or further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of the fluorophenyl group could increase the compound's lipophilicity, potentially affecting its solubility and permeability across biological membranes. The piperidine and triazole rings could contribute to the compound's stability and conformational rigidity. The antimicrobial activity screening of similar 1,2,4-triazole derivatives has shown that some possess good or moderate activities against test microorganisms, indicating the potential for biological efficacy .

Aplicaciones Científicas De Investigación

Molecular Stabilities and Conformational Analyses

- Molecular Docking Studies : Compounds with a 1,2,4-triazole moiety have been extensively studied for their tautomeric properties, conformations, and interactions with biological targets, such as EGFR inhibitors in cancer research. These studies utilize molecular docking to predict how these compounds interact with protein receptors, providing insights into their potential as therapeutic agents (Karayel, 2021).

Antimicrobial Activities

- Synthesis and Antimicrobial Screening : New derivatives have been synthesized and tested for their antimicrobial properties. Such studies often explore the chemical synthesis of 1,2,4-triazole derivatives and evaluate their effectiveness against a range of microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2007).

Biological Activities

- Enzyme Inhibitory and Antituberculosis Activities : The design and synthesis of compounds featuring the 1,2,4-triazole core have been directed towards evaluating their biological activities, including enzyme inhibition and antituberculosis effects. These activities are crucial for discovering new drugs and understanding the mechanisms of disease at the molecular level (Jeankumar et al., 2013).

Material Science Applications

- Synthesis and Copolymerization : Research into the synthesis of novel compounds with 1,2,4-triazole structures extends into materials science, where these compounds are copolymerized with other materials to create new polymers with potentially unique properties for industrial applications (Hussain et al., 2019).

Chemical Synthesis and Characterization

- Advanced Chemical Synthesis Techniques : Studies often focus on the chemical synthesis of 1,2,4-triazole derivatives, exploring various synthetic routes and conditions to optimize yield and purity. These investigations contribute to the field of synthetic chemistry by providing new methods for creating complex molecules (Virk et al., 2018).

Propiedades

IUPAC Name |

4-ethyl-5-[1-[2-(4-fluorophenyl)sulfanylacetyl]piperidin-4-yl]-2-(2-methoxyethyl)-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27FN4O3S/c1-3-24-19(22-25(20(24)27)12-13-28-2)15-8-10-23(11-9-15)18(26)14-29-17-6-4-16(21)5-7-17/h4-7,15H,3,8-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POKXECWJESGRKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)CSC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethyl-3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-4-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(tert-butyl)isoxazol-5-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2530331.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2530334.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2530343.png)

![2-Methyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B2530345.png)

![8-methyl-N-propylbenzo[b]oxepine-4-carboxamide](/img/structure/B2530346.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2530348.png)

![{[3-(2-Methoxyphenyl)-5-isoxazolyl]methyl}amine hydrochloride](/img/structure/B2530352.png)